molecular formula C29H50O2 B1143406 Alpha-Tocopherol CAS No. 1406-18-4

Alpha-Tocopherol

Cat. No. B1143406
M. Wt: 430.7 g/mol
InChI Key: GVJHHUAWPYXKBD-UQIPPQJZSA-N
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Patent
US06020505

Procedure details

To a mixture consisting of 69.9 g (0.460 mol) of 2,3,5-trimethylhydroquinone, 69.7 g (0.31 mol) of zinc bromide, 7.5 g of concentrated hydrochloric acid and 1.2 g of zinc dust, was added dropwise, under stirring at 50° C. over 1 hour, 138.8 g (0.460 mol) of isophytol (purity: 98.1%). Further, the resulting mixture was stirred at the same temperature for 1 hour. The reaction liquid was washed with water, followed by concentrating, whereby 199.4 g of the title compound was obtained as a brown oil (yield: 98.6%, GLC purity: 97.8%).
Quantity
69.9 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
138.8 g
Type
reactant
Reaction Step Three
Quantity
69.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Five
Yield
98.6%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([CH3:9])=[C:7]([OH:10])[C:6]([CH3:11])=[CH:5][C:3]=1O.Cl.[CH3:13][CH:14]([CH2:16][CH2:17][CH2:18][CH:19]([CH2:21][CH2:22][CH2:23][CH:24]([CH2:26][CH2:27][CH2:28][C:29]([OH:33])([CH:31]=[CH2:32])[CH3:30])[CH3:25])[CH3:20])[CH3:15]>[Br-].[Zn+2].[Br-].[Zn]>[CH3:9][C:8]1[C:2]([CH3:1])=[C:3]2[C:5]([CH2:32][CH2:31][C:29]([CH2:28][CH2:27][CH2:26][CH:24]([CH2:23][CH2:22][CH2:21][CH:19]([CH2:18][CH2:17][CH2:16][CH:14]([CH3:13])[CH3:15])[CH3:20])[CH3:25])([CH3:30])[O:33]2)=[C:6]([CH3:11])[C:7]=1[OH:10] |f:3.4.5|

Inputs

Step One
Name
Quantity
69.9 g
Type
reactant
Smiles
CC1=C(O)C=C(C(=C1C)O)C
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
138.8 g
Type
reactant
Smiles
CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O
Step Four
Name
Quantity
69.7 g
Type
catalyst
Smiles
[Br-].[Zn+2].[Br-]
Step Five
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
under stirring at 50° C. over 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
Further, the resulting mixture was stirred at the same temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
WASH
Type
WASH
Details
was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C(=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 199.4 g
YIELD: PERCENTYIELD 98.6%
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06020505

Procedure details

To a mixture consisting of 69.9 g (0.460 mol) of 2,3,5-trimethylhydroquinone, 69.7 g (0.31 mol) of zinc bromide, 7.5 g of concentrated hydrochloric acid and 1.2 g of zinc dust, was added dropwise, under stirring at 50° C. over 1 hour, 138.8 g (0.460 mol) of isophytol (purity: 98.1%). Further, the resulting mixture was stirred at the same temperature for 1 hour. The reaction liquid was washed with water, followed by concentrating, whereby 199.4 g of the title compound was obtained as a brown oil (yield: 98.6%, GLC purity: 97.8%).
Quantity
69.9 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
138.8 g
Type
reactant
Reaction Step Three
Quantity
69.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Five
Yield
98.6%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([CH3:9])=[C:7]([OH:10])[C:6]([CH3:11])=[CH:5][C:3]=1O.Cl.[CH3:13][CH:14]([CH2:16][CH2:17][CH2:18][CH:19]([CH2:21][CH2:22][CH2:23][CH:24]([CH2:26][CH2:27][CH2:28][C:29]([OH:33])([CH:31]=[CH2:32])[CH3:30])[CH3:25])[CH3:20])[CH3:15]>[Br-].[Zn+2].[Br-].[Zn]>[CH3:9][C:8]1[C:2]([CH3:1])=[C:3]2[C:5]([CH2:32][CH2:31][C:29]([CH2:28][CH2:27][CH2:26][CH:24]([CH2:23][CH2:22][CH2:21][CH:19]([CH2:18][CH2:17][CH2:16][CH:14]([CH3:13])[CH3:15])[CH3:20])[CH3:25])([CH3:30])[O:33]2)=[C:6]([CH3:11])[C:7]=1[OH:10] |f:3.4.5|

Inputs

Step One
Name
Quantity
69.9 g
Type
reactant
Smiles
CC1=C(O)C=C(C(=C1C)O)C
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
138.8 g
Type
reactant
Smiles
CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O
Step Four
Name
Quantity
69.7 g
Type
catalyst
Smiles
[Br-].[Zn+2].[Br-]
Step Five
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
under stirring at 50° C. over 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
Further, the resulting mixture was stirred at the same temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
WASH
Type
WASH
Details
was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C(=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 199.4 g
YIELD: PERCENTYIELD 98.6%
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06020505

Procedure details

To a mixture consisting of 69.9 g (0.460 mol) of 2,3,5-trimethylhydroquinone, 69.7 g (0.31 mol) of zinc bromide, 7.5 g of concentrated hydrochloric acid and 1.2 g of zinc dust, was added dropwise, under stirring at 50° C. over 1 hour, 138.8 g (0.460 mol) of isophytol (purity: 98.1%). Further, the resulting mixture was stirred at the same temperature for 1 hour. The reaction liquid was washed with water, followed by concentrating, whereby 199.4 g of the title compound was obtained as a brown oil (yield: 98.6%, GLC purity: 97.8%).
Quantity
69.9 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
138.8 g
Type
reactant
Reaction Step Three
Quantity
69.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Five
Yield
98.6%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([CH3:9])=[C:7]([OH:10])[C:6]([CH3:11])=[CH:5][C:3]=1O.Cl.[CH3:13][CH:14]([CH2:16][CH2:17][CH2:18][CH:19]([CH2:21][CH2:22][CH2:23][CH:24]([CH2:26][CH2:27][CH2:28][C:29]([OH:33])([CH:31]=[CH2:32])[CH3:30])[CH3:25])[CH3:20])[CH3:15]>[Br-].[Zn+2].[Br-].[Zn]>[CH3:9][C:8]1[C:2]([CH3:1])=[C:3]2[C:5]([CH2:32][CH2:31][C:29]([CH2:28][CH2:27][CH2:26][CH:24]([CH2:23][CH2:22][CH2:21][CH:19]([CH2:18][CH2:17][CH2:16][CH:14]([CH3:13])[CH3:15])[CH3:20])[CH3:25])([CH3:30])[O:33]2)=[C:6]([CH3:11])[C:7]=1[OH:10] |f:3.4.5|

Inputs

Step One
Name
Quantity
69.9 g
Type
reactant
Smiles
CC1=C(O)C=C(C(=C1C)O)C
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
138.8 g
Type
reactant
Smiles
CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O
Step Four
Name
Quantity
69.7 g
Type
catalyst
Smiles
[Br-].[Zn+2].[Br-]
Step Five
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
under stirring at 50° C. over 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
Further, the resulting mixture was stirred at the same temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
WASH
Type
WASH
Details
was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C(=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 199.4 g
YIELD: PERCENTYIELD 98.6%
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06020505

Procedure details

To a mixture consisting of 69.9 g (0.460 mol) of 2,3,5-trimethylhydroquinone, 69.7 g (0.31 mol) of zinc bromide, 7.5 g of concentrated hydrochloric acid and 1.2 g of zinc dust, was added dropwise, under stirring at 50° C. over 1 hour, 138.8 g (0.460 mol) of isophytol (purity: 98.1%). Further, the resulting mixture was stirred at the same temperature for 1 hour. The reaction liquid was washed with water, followed by concentrating, whereby 199.4 g of the title compound was obtained as a brown oil (yield: 98.6%, GLC purity: 97.8%).
Quantity
69.9 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
138.8 g
Type
reactant
Reaction Step Three
Quantity
69.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Five
Yield
98.6%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([CH3:9])=[C:7]([OH:10])[C:6]([CH3:11])=[CH:5][C:3]=1O.Cl.[CH3:13][CH:14]([CH2:16][CH2:17][CH2:18][CH:19]([CH2:21][CH2:22][CH2:23][CH:24]([CH2:26][CH2:27][CH2:28][C:29]([OH:33])([CH:31]=[CH2:32])[CH3:30])[CH3:25])[CH3:20])[CH3:15]>[Br-].[Zn+2].[Br-].[Zn]>[CH3:9][C:8]1[C:2]([CH3:1])=[C:3]2[C:5]([CH2:32][CH2:31][C:29]([CH2:28][CH2:27][CH2:26][CH:24]([CH2:23][CH2:22][CH2:21][CH:19]([CH2:18][CH2:17][CH2:16][CH:14]([CH3:13])[CH3:15])[CH3:20])[CH3:25])([CH3:30])[O:33]2)=[C:6]([CH3:11])[C:7]=1[OH:10] |f:3.4.5|

Inputs

Step One
Name
Quantity
69.9 g
Type
reactant
Smiles
CC1=C(O)C=C(C(=C1C)O)C
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
138.8 g
Type
reactant
Smiles
CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O
Step Four
Name
Quantity
69.7 g
Type
catalyst
Smiles
[Br-].[Zn+2].[Br-]
Step Five
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
under stirring at 50° C. over 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
Further, the resulting mixture was stirred at the same temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
WASH
Type
WASH
Details
was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C(=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 199.4 g
YIELD: PERCENTYIELD 98.6%
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06020505

Procedure details

To a mixture consisting of 69.9 g (0.460 mol) of 2,3,5-trimethylhydroquinone, 69.7 g (0.31 mol) of zinc bromide, 7.5 g of concentrated hydrochloric acid and 1.2 g of zinc dust, was added dropwise, under stirring at 50° C. over 1 hour, 138.8 g (0.460 mol) of isophytol (purity: 98.1%). Further, the resulting mixture was stirred at the same temperature for 1 hour. The reaction liquid was washed with water, followed by concentrating, whereby 199.4 g of the title compound was obtained as a brown oil (yield: 98.6%, GLC purity: 97.8%).
Quantity
69.9 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
138.8 g
Type
reactant
Reaction Step Three
Quantity
69.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Five
Yield
98.6%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([CH3:9])=[C:7]([OH:10])[C:6]([CH3:11])=[CH:5][C:3]=1O.Cl.[CH3:13][CH:14]([CH2:16][CH2:17][CH2:18][CH:19]([CH2:21][CH2:22][CH2:23][CH:24]([CH2:26][CH2:27][CH2:28][C:29]([OH:33])([CH:31]=[CH2:32])[CH3:30])[CH3:25])[CH3:20])[CH3:15]>[Br-].[Zn+2].[Br-].[Zn]>[CH3:9][C:8]1[C:2]([CH3:1])=[C:3]2[C:5]([CH2:32][CH2:31][C:29]([CH2:28][CH2:27][CH2:26][CH:24]([CH2:23][CH2:22][CH2:21][CH:19]([CH2:18][CH2:17][CH2:16][CH:14]([CH3:13])[CH3:15])[CH3:20])[CH3:25])([CH3:30])[O:33]2)=[C:6]([CH3:11])[C:7]=1[OH:10] |f:3.4.5|

Inputs

Step One
Name
Quantity
69.9 g
Type
reactant
Smiles
CC1=C(O)C=C(C(=C1C)O)C
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
138.8 g
Type
reactant
Smiles
CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O
Step Four
Name
Quantity
69.7 g
Type
catalyst
Smiles
[Br-].[Zn+2].[Br-]
Step Five
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
under stirring at 50° C. over 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
Further, the resulting mixture was stirred at the same temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
WASH
Type
WASH
Details
was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C(=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 199.4 g
YIELD: PERCENTYIELD 98.6%
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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